4-(2-bromoethyl)-N,N-dimethylaniline
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Overview
Description
4-(2-bromoethyl)-N,N-dimethylaniline: is a chemical compound with the molecular formula C10H14BrN. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-N,N-dimethylaniline typically involves the bromination of p-(N,N-dimethylamino) phenethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(2-bromoethyl)-N,N-dimethylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of p-(N,N-dimethylamino) phenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: p-(N,N-dimethylamino) phenethyl alcohol, p-(N,N-dimethylamino) phenethyl cyanide.
Oxidation: p-(N,N-dimethylamino) phenethyl N-oxide.
Reduction: p-(N,N-dimethylamino) phenethyl alcohol.
Scientific Research Applications
Chemistry: 4-(2-bromoethyl)-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of brominated compounds on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also studied for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of
Properties
IUPAC Name |
4-(2-bromoethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADFZBCISPJFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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